molecular formula C21H32O2 B1676431 Methyl abietate CAS No. 127-25-3

Methyl abietate

Cat. No. B1676431
CAS RN: 127-25-3
M. Wt: 316.5 g/mol
InChI Key: OVXRPXGVKBHGQO-UYWIDEMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl abietate is a natural product found in Picea glehnii, Picea abies, and other organisms . It has a molecular formula of C21H32O2 and a molecular weight of 316.5 g/mol .


Synthesis Analysis

Methyl abietate can be synthesized from abietic acid through esterification . A series of C18-oxygenated derivatives of abietic acid were synthesized and evaluated for their cytotoxic, antimycotic, and antiviral activities .


Molecular Structure Analysis

The IUPAC name of Methyl abietate is methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate . The structure of Methyl abietate is also available as a 2D Mol file .


Chemical Reactions Analysis

The oxidation of methyl abietate on the sorbents Al2O3 and SiO2 containing potassium permanganate has been studied . It has been shown that compounds of the dehydroabietane series, stereoisomeric mono- and diepoxides of methyl abietate, and the products of their transformation on the sorbents are formed under the selected conditions .


Physical And Chemical Properties Analysis

Methyl abietate is a colourless to yellow, almost odourless, thick liquid . It is insoluble in water and has a molecular weight of 316.48 .

Scientific Research Applications

Environmental Health and Chemical Exposure

Research has explored the impact of environmental exposures on human health, particularly through the lens of epigenetics. Epigenetic mechanisms, like DNA methylation, play a crucial role in how environmental factors can influence gene expression without altering the DNA sequence. Chemicals such as heavy metals and pollutants have been shown to induce epigenetic changes, leading to various health issues, including neurodegenerative disorders and cancer. Studies emphasize the need for continued exploration into how environmental chemicals, potentially including compounds like Methyl abietate, impact human health through epigenetic alterations (Baccarelli & Bollati, 2009).

Therapeutic Applications of Related Compounds

In medical research, compounds with specific biochemical properties are often studied for their therapeutic potential. For instance, Methylene Blue, a compound with some similarities in application and chemical structure to Methyl abietate, has been utilized for its unique properties in treating methemoglobinemia and as a dye in medical procedures. Its role has expanded into clinical trials exploring its potential in enhancing memory and neuroprotection, highlighting how compounds with specific chemical properties can be repurposed for diverse therapeutic applications (Cwalinski et al., 2020).

Environmental Applications

The study of low-cost adsorbents, including various agricultural wastes and industrial by-products, for removing pollutants like dyes from wastewater illustrates the broader environmental applications of chemical research. This area of study underscores the importance of developing sustainable and efficient methods for pollution control, potentially relevant to the applications of compounds like Methyl abietate in environmental remediation efforts (Rafatullah et al., 2010).

Safety And Hazards

Methyl abietate is a skin irritant and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is slightly toxic and is a combustible liquid when exposed to heat or flame .

properties

IUPAC Name

methyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3/t17-,18+,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRPXGVKBHGQO-UYWIDEMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048190
Record name Methyl abietate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl abietate

CAS RN

127-25-3
Record name Methyl abietate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl abietate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL ABIETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, methyl ester, (1R,4aR,4bR,10aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl abietate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl abietate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.394
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL ABIETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY54I7IT3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl abietate
Reactant of Route 2
Reactant of Route 2
Methyl abietate
Reactant of Route 3
Reactant of Route 3
Methyl abietate
Reactant of Route 4
Methyl abietate
Reactant of Route 5
Reactant of Route 5
Methyl abietate
Reactant of Route 6
Reactant of Route 6
Methyl abietate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.